molecular formula C18H18O2 B14591677 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol CAS No. 61551-54-0

2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol

Cat. No.: B14591677
CAS No.: 61551-54-0
M. Wt: 266.3 g/mol
InChI Key: KJSROAZHVUWZGN-UHFFFAOYSA-N
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Description

2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran ring, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents and catalysts that facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
  • 2-(5,7-Dimethyl-1-benzofuran-3-yl)methylamine

Uniqueness

Compared to similar compounds, 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of multiple methyl groups and the benzofuran ring

Properties

CAS No.

61551-54-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(5,7-dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol

InChI

InChI=1S/C18H18O2/c1-10-5-12(3)17(19)14(7-10)16-9-20-18-13(4)6-11(2)8-15(16)18/h5-9,19H,1-4H3

InChI Key

KJSROAZHVUWZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=COC3=C(C=C(C=C23)C)C)O)C

Origin of Product

United States

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